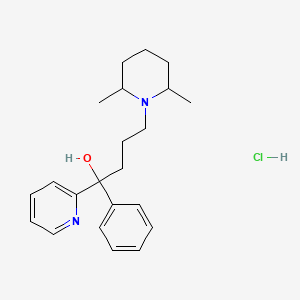
Cl-845;(+/-)-Pirmenol hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CI-845, also known as pirmenol hydrochloride, is a chemical compound with significant pharmacological properties. It is primarily recognized for its antiarrhythmic effects, making it a valuable compound in the field of medicine. The compound’s chemical structure includes a piperidine ring, which is a common feature in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-845 involves several key steps:
Formation of Ethylene Ketal: The reaction of gamma-chlorobutyrophenone with ethylene glycol in the presence of p-toluenesulfonic acid in refluxing benzene produces the corresponding ethylene ketal.
Condensation with Piperidine: The ethylene ketal is then condensed with cis-2,6-dimethylpiperidine using sodium and heat, followed by hydrolysis with concentrated hydrochloric acid to yield gamma-(cis-2,6-dimethyl-1-piperidyl)butyrophenone.
Final Condensation: The final step involves the condensation of the product with 2-bromopyridine using butyllithium in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of CI-845 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
CI-845 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert CI-845 into its reduced forms, which may have different pharmacological properties.
Substitution: The piperidine ring in CI-845 allows for substitution reactions, where different substituents can be introduced to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CI-845, each with potentially unique pharmacological properties.
Scientific Research Applications
CI-845 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: CI-845 is used in studies related to cellular signaling and receptor interactions.
Mechanism of Action
CI-845 exerts its effects primarily through its interaction with cardiac ion channels. It blocks sodium and potassium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The compound’s molecular targets include the voltage-gated sodium channels and the delayed rectifier potassium channels .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another antiarrhythmic agent that also blocks sodium channels but has a different chemical structure.
Amiodarone: A widely used antiarrhythmic with a broader spectrum of action, affecting multiple ion channels.
Flecainide: Similar to CI-845 in its sodium channel blocking activity but with different pharmacokinetics and side effect profiles.
Uniqueness of CI-845
CI-845 is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its piperidine ring and pyridine moiety contribute to its distinct pharmacological profile, making it a valuable compound in the treatment of cardiac arrhythmias .
Properties
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHPVIVQSWZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














